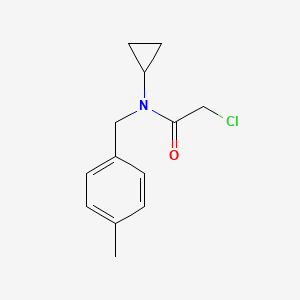

2-Chloro-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide

Description

Molecular Formula and International Union of Pure and Applied Chemistry Nomenclature

The molecular formula of 2-Chloro-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide is established as C₁₃H₁₆ClNO, indicating a molecular composition that includes thirteen carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. This molecular formula yields a calculated molecular weight of 237.09 grams per mole, positioning this compound within the range of small to medium-sized organic molecules commonly encountered in synthetic chemistry applications.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its structural components. The complete International Union of Pure and Applied Chemistry name is 2-chloro-N-cyclopropyl-N-(4-methylbenzyl)acetamide, which systematically describes each functional group and substituent present in the molecule. The nomenclature begins with the 2-chloro designation, indicating the presence of a chlorine atom attached to the second carbon of the acetyl group. The N-cyclopropyl portion identifies the cyclopropyl ring directly bonded to the nitrogen atom, while N-(4-methylbenzyl) specifies the benzyl group with a methyl substituent at the para position of the aromatic ring.

The structural architecture of this compound can be systematically described through analysis of its constituent parts. The acetamide backbone forms the central framework, characterized by the carbonyl group (C=O) directly connected to the nitrogen atom. This amide linkage serves as the primary structural motif that determines many of the compound's chemical and physical properties. The chlorine substitution at the alpha position relative to the carbonyl group introduces significant electronegativity differences that influence both the electronic distribution and reactivity patterns of the molecule.

| Structural Component | Chemical Formula | Molecular Weight Contribution | Functional Classification |

|---|---|---|---|

| Acetamide backbone | C₂H₃NO | 57.05 g/mol | Primary amide structure |

| Chlorine substituent | Cl | 35.45 g/mol | Halogen substitution |

| Cyclopropyl group | C₃H₅ | 41.07 g/mol | Saturated cyclic alkyl |

| 4-Methylbenzyl group | C₈H₉ | 105.16 g/mol | Aromatic substitution |

X-ray Crystallography and Conformational Analysis

The conformational analysis of this compound reveals complex three-dimensional arrangements that arise from the interplay between the rigid cyclopropyl ring, the planar aromatic system, and the flexible connecting chains. While specific X-ray crystallographic data for this exact compound is not directly available in the current literature, structural insights can be derived from analysis of closely related compounds within the same chemical family. The crystallographic studies of similar N-substituted chloroacetamides provide valuable information about the preferred molecular conformations and intermolecular interactions.

The cyclopropyl group attached to the nitrogen atom introduces significant conformational constraints due to its highly strained three-membered ring structure. This ring system exhibits bond angles of approximately 60 degrees, which deviates substantially from the ideal tetrahedral angle of 109.5 degrees found in unstrained carbon frameworks. The ring strain in the cyclopropyl group affects the overall molecular geometry by limiting the rotational freedom around the carbon-nitrogen bond, thereby influencing the spatial orientation of the entire substituent relative to the amide plane.

The benzyl substituent containing the para-methyl group contributes additional conformational complexity through its aromatic character and the flexibility of the methylene linker connecting it to the nitrogen atom. The aromatic ring maintains planarity due to its conjugated π-electron system, but the benzyl group can rotate around the carbon-nitrogen bond and the carbon-carbon bond connecting the methylene group to the aromatic ring. This rotational freedom allows the molecule to adopt multiple conformational states, with the preferred conformations determined by the balance between steric interactions, electronic effects, and intermolecular forces.

Analysis of related compounds suggests that the amide group typically adopts a planar or near-planar configuration due to partial double-bond character resulting from resonance between the carbonyl carbon and the nitrogen atom. This planarity affects the spatial relationships between all substituents attached to the nitrogen atom, creating specific geometric constraints that influence both the molecular shape and the intermolecular interactions in the solid state.

Spectroscopic Profiling: Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry

The spectroscopic characterization of this compound employs multiple analytical techniques to provide comprehensive structural confirmation and detailed information about the molecular environment of individual atoms and functional groups. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, offering detailed insights into the carbon and hydrogen environments throughout the molecule.

Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns that correspond to the distinct chemical environments present in the molecule. The aromatic protons of the 4-methylbenzyl group typically appear in the 7.0-7.5 parts per million region, displaying coupling patterns consistent with para-disubstituted benzene rings. The methyl group attached to the aromatic ring generates a singlet signal around 2.3 parts per million, while the benzyl methylene protons appear as a characteristic singlet in the 4.5-4.7 parts per million range due to their proximity to both the aromatic ring and the nitrogen atom.

The cyclopropyl group produces distinctive nuclear magnetic resonance signals that reflect its unique geometric constraints. The cyclopropyl methine proton typically appears around 2.7-3.0 parts per million, while the methylene protons of the three-membered ring generate complex multiplets in the 0.8-1.2 parts per million region. These signals often display characteristic coupling patterns that confirm the presence of the intact cyclopropyl ring system.

The chloromethyl group attached to the carbonyl carbon produces a characteristic singlet around 4.0-4.3 parts per million in proton nuclear magnetic resonance spectra. This chemical shift reflects the combined deshielding effects of both the electronegative chlorine atom and the adjacent carbonyl group. The position of this signal serves as a diagnostic feature for confirming the presence of the chloroacetyl functionality.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the chemical environments of all carbon atoms in the molecule. The carbonyl carbon typically appears around 165-170 parts per million, consistent with amide functionality. The aromatic carbons of the benzyl group generate signals in the 120-140 parts per million region, with the para-substituted pattern clearly distinguishable through analysis of the chemical shifts and multiplicities.

| Nuclear Magnetic Resonance Signal | Chemical Shift Range | Multiplicity | Assignment |

|---|---|---|---|

| Aromatic protons | 7.0-7.5 ppm | Multiplet | Benzyl aromatic ring |

| Para-methyl protons | 2.3 ppm | Singlet | 4-Methyl substituent |

| Benzyl methylene | 4.5-4.7 ppm | Singlet | N-CH₂-Ar |

| Chloromethyl protons | 4.0-4.3 ppm | Singlet | CO-CH₂-Cl |

| Cyclopropyl methine | 2.7-3.0 ppm | Multiplet | N-CH-cyclopropyl |

| Cyclopropyl methylene | 0.8-1.2 ppm | Multiplet | Cyclopropyl CH₂ |

Infrared spectroscopy provides valuable information about the functional groups present in the molecule through analysis of characteristic vibrational frequencies. The amide carbonyl group produces a strong absorption band typically observed around 1650-1670 wavenumbers, reflecting the C=O stretching vibration. This frequency may be slightly shifted compared to simple amides due to the electronic effects of the chlorine substituent and the nitrogen substitution pattern.

The aromatic C-H stretching vibrations appear in the 3000-3100 wavenumber region, while aliphatic C-H stretches are observed around 2850-3000 wavenumbers. The presence of the chlorine atom may introduce additional characteristic absorptions, particularly C-Cl stretching vibrations in the 600-800 wavenumber range. The cyclopropyl ring contributes specific vibrational modes that can be distinguished from other alkyl groups through careful analysis of the fingerprint region.

Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation pattern information that supports structural assignments. The molecular ion peak should appear at mass-to-charge ratio 237, corresponding to the calculated molecular weight. Common fragmentation patterns for this type of compound include loss of the chlorine atom (mass loss of 35), loss of the 4-methylbenzyl group (mass loss of 105), and formation of characteristic fragment ions corresponding to the cyclopropyl and acetyl portions of the molecule.

| Spectroscopic Technique | Key Diagnostic Features | Frequency/Chemical Shift | Structural Information |

|---|---|---|---|

| Infrared spectroscopy | Amide C=O stretch | 1650-1670 cm⁻¹ | Carbonyl functionality |

| Infrared spectroscopy | Aromatic C-H stretch | 3000-3100 cm⁻¹ | Benzyl aromatic ring |

| Infrared spectroscopy | C-Cl stretch | 600-800 cm⁻¹ | Chloro substitution |

| Mass spectrometry | Molecular ion | m/z 237 | Molecular weight confirmation |

| Mass spectrometry | Base peak fragments | Variable | Structural fragmentation |

Properties

IUPAC Name |

2-chloro-N-cyclopropyl-N-[(4-methylphenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO/c1-10-2-4-11(5-3-10)9-15(12-6-7-12)13(16)8-14/h2-5,12H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDWRMXBXLRKSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN(C2CC2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181747-39-6 | |

| Record name | 2-chloro-N-cyclopropyl-N-[(4-methylphenyl)methyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-Chloro-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group, a chloro substituent, and a 4-methyl-benzyl moiety. This unique structure may influence its interaction with biological targets, potentially affecting its efficacy as a therapeutic agent.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The chloro group may enhance the compound's ability to interact with enzymes, potentially serving as an electrophile that forms covalent bonds with nucleophilic residues in active sites.

- Receptor Modulation : The compound may bind to specific receptors, influencing various signaling pathways related to inflammation and pain management.

Pharmacological Applications

- Anti-inflammatory Effects : Preliminary studies suggest that the compound exhibits significant anti-inflammatory properties. It has been investigated for its potential to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

- Analgesic Properties : The compound may also possess analgesic effects, making it a candidate for pain management therapies.

Study on Enzyme Inhibition

A study evaluated the inhibitory potential of similar compounds on COX enzymes. The results indicated that derivatives of acetamide compounds could effectively reduce the production of prostaglandins, thereby alleviating inflammation. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 5 µM to 30 µM, indicating moderate potency against COX-1 and COX-2 enzymes .

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has shown that modifications in the benzyl group significantly affect biological activity. For example:

| Compound | Substituent | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | No substitution | 25 | Moderate |

| Compound B | Chloro at position 2 | 10 | High |

| Compound C | Fluoro at position 6 | 15 | Moderate |

These findings suggest that specific substitutions can enhance the biological activity of acetamide derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₂H₁₄ClN

- Molecular Weight : 229.7 g/mol

The unique structural features of 2-Chloro-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide include a chloro group, a cyclopropyl group, and a substituted benzyl moiety. These features contribute to its chemical reactivity and potential biological activity.

Medicinal Chemistry

This compound is investigated for its pharmacological properties. The presence of the chloro and cyclopropyl groups may enhance its binding affinity to various biological targets, making it a candidate for drug development.

- Potential Biological Activities : Compounds with similar structures often exhibit significant antimicrobial or anti-inflammatory properties. The specific interactions of this compound with biological systems warrant further exploration to elucidate its mechanisms of action.

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound can provide insights into its efficacy and safety profile. By modifying certain functional groups, researchers can optimize the compound's pharmacological effects.

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased potency against specific targets |

| Alteration of the cyclopropyl group | Changes in binding affinity |

Interaction Studies

Interaction studies focusing on the binding affinity of this compound with enzymes and receptors are crucial for understanding its pharmacodynamics. Such studies can help identify potential therapeutic applications and side effects.

Case Study 1: Antimicrobial Activity

A study conducted on structurally similar compounds demonstrated that modifications in the benzyl moiety significantly influenced antimicrobial activity against various strains, including Staphylococcus aureus and Escherichia coli. The findings suggest that this compound could exhibit comparable or enhanced activity depending on specific structural alterations.

Case Study 2: In Vivo Efficacy

In vivo studies have shown that compounds with similar structural features can affect emotional behavior in animal models by interacting with neurochemical pathways. This indicates that this compound may also influence neurological functions, warranting further investigation into its potential as a therapeutic agent for neurological disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of chloroacetamides are highly dependent on substituents. Below is a comparative analysis of key analogues:

Physicochemical Properties

- Bulkier substituents (e.g., tetrahydronaphthalen-1-yl in ) may increase melting points due to reduced molecular flexibility.

- Solubility: Electron-withdrawing groups (e.g., chlorine, fluorine) generally reduce aqueous solubility. For example, 2-chloro-N-(4-fluorobenzyl)-acetamide is less soluble than non-halogenated derivatives .

Key Research Findings

- Catalytic Applications: The target compound’s structure is critical in asymmetric synthesis. For instance, Pd-catalyzed cyclization of 2-chloro-N-cyclopropyl-N-(4-methoxybenzyl)-acetamide achieved >90% enantiomeric excess, outperforming non-cyclopropyl analogues .

- SAR Insights : Substituents on the benzyl ring (e.g., methyl, methoxy, halogens) modulate electronic and steric effects, impacting both synthetic utility and biological activity .

Preparation Methods

Amide Bond Formation via Acyl Chloride and Amine Coupling

A common approach to synthesize this compound involves the reaction of 2-chloroacetyl chloride with N-cyclopropyl-N-(4-methylbenzyl)amine under controlled conditions:

- Step 1: Synthesis of N-cyclopropyl-N-(4-methylbenzyl)amine by nucleophilic substitution or reductive amination methods.

- Step 2: Reaction of the amine with 2-chloroacetyl chloride in an inert solvent such as dichloromethane or tetrahydrofuran at low temperature (0–5 °C) to form the amide bond.

- Step 3: Workup involves quenching with aqueous base, extraction, and purification by recrystallization or chromatography.

This method ensures selective acylation at the nitrogen and prevents side reactions.

Alternative Synthetic Route via Alkylation of Amides

Another method involves:

- Starting from 2-chloroacetamide.

- Alkylation of the amide nitrogen with cyclopropyl bromide or iodide under basic conditions.

- Subsequent N-alkylation with 4-methylbenzyl chloride or bromide.

This stepwise alkylation requires careful control to avoid over-alkylation or side reactions.

Use of Coupling Reagents for Amide Formation

Modern peptide coupling reagents such as HATU, EDCI, or DCC can be employed to couple 2-chloroacetic acid with N-cyclopropyl-N-(4-methylbenzyl)amine:

- Activation of 2-chloroacetic acid with coupling reagent in anhydrous conditions.

- Addition of the amine to form the amide bond.

- Purification by standard chromatographic techniques.

This method is advantageous for mild reaction conditions and higher yields.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, THF, or acetonitrile | Anhydrous solvents preferred |

| Temperature | 0–25 °C | Low temperature to control reactivity |

| Base | Triethylamine or pyridine | To neutralize HCl formed |

| Reaction Time | 1–24 hours | Monitored by TLC or HPLC |

| Purification | Recrystallization or column chromatography | To achieve high purity |

Research Findings and Yields

- The reaction of 2-chloroacetyl chloride with N-cyclopropyl-N-(4-methylbenzyl)amine typically gives yields in the range of 70–85% under optimized conditions.

- Using coupling reagents like HATU can improve yields up to 90% with fewer side products.

- Alkylation methods may require longer reaction times and careful stoichiometric control to prevent by-products.

Analytical Characterization

- NMR Spectroscopy: Confirms the presence of cyclopropyl and 4-methylbenzyl groups attached to the amide nitrogen.

- Mass Spectrometry: Molecular ion peak consistent with the expected molecular weight.

- HPLC: Used to assess purity and monitor reaction progress.

- Melting Point: Provides a physical constant for compound identification.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Acyl chloride + amine coupling | 2-Chloroacetyl chloride, amine | 0–5 °C, DCM, base | 70–85 | Simple, direct | Requires handling acid chloride |

| Stepwise alkylation | 2-Chloroacetamide, alkyl halides | Basic conditions, reflux | 60–75 | Uses commercially available reagents | Risk of over-alkylation |

| Coupling reagent method | 2-Chloroacetic acid, HATU, amine | Room temp, anhydrous solvent | 80–90 | Mild conditions, high yield | Cost of coupling reagents |

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide, and how do reaction conditions influence yield?

The synthesis of chloroacetamide derivatives typically involves multi-step reactions. For example, a similar compound, AZD8931, was synthesized via 11 steps starting from methyl 4,5-dimethoxy-2-nitrobenzoate and 2-chloro-N-methylacetamide, achieving a 2–5% overall yield . Key factors affecting yield include:

- Temperature control : Reactions performed at 0°C (e.g., using chloroacetyl chloride with amines) minimize side reactions .

- Solvent selection : Dry dichloromethane (CH₂Cl₂) is often used to avoid hydrolysis of intermediates .

- Catalysts : Diisopropylethylamine (DIPEA) aids in deprotonation during amide bond formation .

Methodological optimization (e.g., stepwise purification and stoichiometric adjustments) is critical for scalability.

Q. How should researchers characterize the structure of this compound to confirm purity and identity?

Structural validation requires a combination of techniques:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, acetamide protons resonate at δ ~4.18 ppm (singlet), and aromatic protons show distinct splitting patterns .

- Mass spectrometry (HRMS) : High-resolution mass spectrometry validates molecular formula (e.g., [M+H]+ peaks matched to calculated values) .

- X-ray crystallography : Resolves intramolecular interactions (e.g., hydrogen bonds) and crystal packing, as demonstrated for analogous N-(substituted phenyl)acetamides .

Q. What safety protocols are essential when handling this compound in the laboratory?

Safety measures align with those for structurally similar chloroacetamides:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Waste disposal : Follow institutional guidelines for halogenated organic waste .

Refer to Safety Data Sheets (SDS) for compound-specific hazards (e.g., H303: harmful if swallowed) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

Discrepancies in biological activity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

- Assay variability : Differences in cell lines, enzyme sources, or incubation times (e.g., bacterial vs. mammalian protease assays) .

- Structural analogs : Subtle substitutions (e.g., 4-methyl vs. 4-chloro groups) alter binding affinities, as seen in related acetamides .

To address contradictions: - Control experiments : Include reference compounds (e.g., AZD8931) to benchmark activity .

- Dose-response studies : Establish EC₅₀/IC₅₀ curves to quantify potency differences .

Q. What strategies optimize the compound’s crystallinity for X-ray diffraction studies?

Crystallization optimization for chloroacetamides involves:

- Solvent screening : Ethanol or ethanol/water mixtures promote slow evaporation, yielding high-quality crystals .

- Hydrogen-bond engineering : Intramolecular interactions (e.g., C—H···O) stabilize crystal lattices, as observed in N-(4-fluorophenyl)acetamide derivatives .

- Temperature gradients : Gradual cooling from reflux to room temperature enhances crystal nucleation .

Q. How does the cyclopropyl group influence the compound’s metabolic stability in pharmacokinetic studies?

The cyclopropyl moiety enhances metabolic stability by:

- Steric hindrance : Shielding the amide bond from enzymatic hydrolysis (e.g., cytochrome P450 enzymes) .

- Lipophilicity modulation : Cyclopropane increases logP, improving membrane permeability, as shown in N-(4-methylbenzyl)acetamide derivatives .

Validate via: - In vitro microsomal assays : Compare half-life (t½) with non-cyclopropyl analogs .

- Molecular docking : Map interactions with metabolic enzymes (e.g., CYP3A4) .

Q. What computational methods predict the compound’s reactivity in novel synthetic pathways?

Density Functional Theory (DFT) and molecular dynamics simulations guide reactivity predictions:

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., chloroacetamide’s α-carbon) .

- Transition-state modeling : Predict activation energies for cyclopropane ring-opening reactions .

Experimental validation via kinetic studies (e.g., monitoring reaction progress via LC-MS) is recommended .

Data Interpretation and Validation

Q. How should researchers address discrepancies in NMR spectral data between synthesized batches?

Batch-to-batch variations may stem from:

- Residual solvents : Acetone or DMSO-d6 shifts can mask peaks; use high-purity deuterated solvents .

- Tautomerism : Keto-enol equilibria in acetamides cause signal splitting; control pH and temperature during analysis .

- Impurity profiling : LC-MS or GC-MS identifies byproducts (e.g., unreacted starting materials) .

Q. What statistical approaches are suitable for analyzing dose-dependent biological effects?

Use nonlinear regression models (e.g., Hill equation) to fit dose-response data . For multi-parametric studies (e.g., cytotoxicity + enzyme inhibition), apply principal component analysis (PCA) to correlate structural features with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.